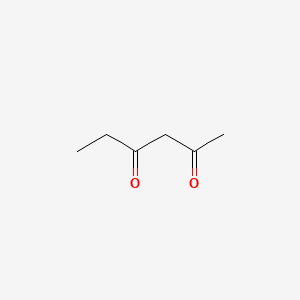

2,4-Hexanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88937. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOGLIPWGGRQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062769 | |

| Record name | 2,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-24-2 | |

| Record name | 2,4-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD32E86EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Keto-Enol Tautomerism of 2,4-Hexanedione: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2,4-hexanedione, a phenomenon of significant interest in synthetic chemistry, drug development, and material science. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment. This document details the underlying principles of this tautomerism, presents quantitative data on the equilibrium in various solvents, and provides meticulous experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, logical workflows for these experimental investigations are visualized to aid researchers in their study design.

Introduction: The Dynamic Equilibrium of this compound

This compound, a β-dicarbonyl compound, exists as a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group hydrogen-bonded to a carbonyl oxygen, creating a stable six-membered ring. This intramolecular hydrogen bond in the enol form is a crucial factor in its stability.

The position of this equilibrium is not fixed and is significantly influenced by the surrounding solvent. The solvent's polarity and its ability to form hydrogen bonds play a pivotal role in determining the predominant tautomeric form. Understanding and controlling this equilibrium is critical for applications where the specific reactivity or properties of one tautomer are desired.

Solvent Effects on the Keto-Enol Equilibrium

The tautomeric equilibrium of this compound is a classic example of solvent-solute interactions dictating molecular structure. The general principles are as follows:

-

Nonpolar Solvents: In nonpolar solvents such as hexane and carbon tetrachloride, the enol form is favored. These solvents do not interfere with the intramolecular hydrogen bond that stabilizes the enol tautomer.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can disrupt the intramolecular hydrogen bonding to some extent, leading to a decrease in the percentage of the enol form compared to nonpolar solvents.

-

Polar Protic Solvents: Polar protic solvents, including water and methanol, significantly shift the equilibrium towards the keto form. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it, while also disrupting the intramolecular hydrogen bond of the enol form.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantification of the keto-enol equilibrium is essential for reproducible research. The following table summarizes the percentage of the enol form of 2,4-pentanedione, a close structural analog of this compound, in various deuterated solvents as determined by ¹H NMR spectroscopy. Due to the limited availability of specific data for this compound, the data for 2,4-pentanedione is provided as a reference, and similar trends are expected for this compound. For this compound itself, a study has reported a keto:enol ratio of approximately 90:10 in CDCl₃.[1]

| Solvent | Dielectric Constant (ε) | % Enol Form (for 2,4-pentanedione) | Predominant Tautomer |

| Carbon Tetrachloride (CCl₄) | 2.2 | 95% | Enol |

| Benzene-d₆ | 2.3 | ~97% | Enol |

| Chloroform-d (CDCl₃) | 4.8 | 81-90% | Enol |

| Acetonitrile-d₃ | 37.5 | ~90% | Enol |

| DMSO-d₆ | 46.7 | 63-85% | Enol |

| Water (D₂O) | 78.4 | 17% | Keto |

Note: The data for 2,4-pentanedione is compiled from multiple sources and serves as an illustrative guide for the expected behavior of this compound.

Experimental Protocols

The determination of the keto-enol tautomeric ratio is primarily accomplished through spectroscopic methods. Below are detailed protocols for the two most common techniques.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy allows for the direct observation and quantification of protons in different chemical environments. The keto and enol tautomers of this compound have distinct proton signals that can be integrated to determine their relative concentrations.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

Pipettes and volumetric flasks

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen deuterated solvent (e.g., 0.1 M). The use of dilute solutions is recommended to minimize intermolecular interactions.

-

Ensure the this compound and solvent are of high purity to avoid interference from impurities.

-

Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Allow the solution to equilibrate for at least 30 minutes at the desired temperature before analysis to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Key signals to observe for this compound are:

-

Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups.

-

Enol form: A singlet for the vinylic proton (-CH=) and a broad singlet for the enolic hydroxyl proton (-OH). The chemical shifts of these protons will vary depending on the solvent.

-

-

-

Data Analysis:

-

Integrate the area under the characteristic peaks for both the keto and enol forms.

-

The percentage of the enol form can be calculated using the following formula, comparing the integration of the keto methylene protons (2H) and the enol vinylic proton (1H): % Enol = [Integration(enol -CH=)] / [Integration(enol -CH=) + (Integration(keto -CH₂-)/2)] * 100%

-

UV-Vis Spectroscopy

Principle: The keto and enol tautomers have different electronic structures and thus exhibit distinct absorption maxima (λ_max) in the UV-Vis spectrum. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, water)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Prepare a blank sample containing only the solvent.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the solvent blank to zero the spectrophotometer.

-

Identify the λ_max values corresponding to the keto and enol forms. The enol form of β-dicarbonyls typically shows a strong absorption band in the 270-320 nm region, while the keto form absorbs at a shorter wavelength.

-

-

Data Analysis:

-

The relative amounts of the keto and enol forms can be estimated by analyzing the absorbance at their respective λ_max values. However, this method is generally less precise than NMR for quantitative analysis unless the molar absorptivity coefficients for both tautomers in the specific solvent are known.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for analyzing the keto-enol tautomerism of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexanedione (CAS No. 3002-24-2), also known as propionylacetone, is a beta-diketone with the molecular formula C₆H₁₀O₂.[1][2] This organic compound is a colorless to slightly yellow liquid with a characteristic sweet, pleasant odor.[1][3] Its structure, featuring two carbonyl groups separated by a methylene group, imparts a unique reactivity that makes it a valuable intermediate in organic synthesis and a subject of interest in coordination chemistry.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key chemical behaviors.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | Hexane-2,4-dione | [1][5] |

| Synonyms | Propionylacetone, Acetone, propionyl- | [3][5][6] |

| CAS Number | 3002-24-2 | [1][2][3][5] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][5] |

| Molecular Weight | 114.14 g/mol | [1][5][7] |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Odor | Sweet, pleasant, fruity | [3][8] |

| Density | 0.937 g/cm³ (at 20°C) | [1][9] |

| Boiling Point | 160-161.2 °C at 760 mmHg | [6][9] |

| Flash Point | 53.6 °C (128 °F) | [6][9] |

| Solubility | Soluble in water and organic solvents | [3][8] |

| pKa (25°C) | 8.49 (enol form), 9.32 (keto form) | [8][9] |

| logP (octanol/water) | 0.779 (estimated) | [6] |

| Refractive Index | 1.47686 (at 14.9°C) | [9] |

Chemical Structure and Reactivity

Keto-Enol Tautomerism

A defining characteristic of this compound, like other β-diketones, is its existence as an equilibrium mixture of keto and enol tautomers.[4][10] The enol form is significantly stabilized by the formation of a conjugated system and a six-membered intramolecular hydrogen bond.[11] This equilibrium is influenced by factors such as the solvent and temperature.[4][12] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the keto form.[12]

References

- 1. Buy this compound | 3002-24-2 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 3002-24-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 3002-24-2 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. 2,4-hexane dione, 3002-24-2 [thegoodscentscompany.com]

- 7. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Explain why 92% of 2,4-pentanedione exists as the enol tautomer in hexane.. [askfilo.com]

2,4-Hexanedione CAS number and molecular structure

CAS Number: 3002-24-2

Molecular Formula: C₆H₁₀O₂

Introduction

2,4-Hexanedione, also known as propionylacetone, is a beta-diketone with the chemical formula C₆H₁₀O₂.[1] Its structure consists of a six-carbon chain with carbonyl groups located at the second and fourth positions.[2][3] This compound is a colorless to pale yellow liquid with a characteristic sweet odor and is soluble in water and organic solvents.[2][3] As a beta-diketone, this compound is a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.[1] It is also utilized as a flavoring agent and as a research chemical for studying the reactivity of ketones.[1][3] A key feature of this compound is its existence as a mixture of keto and enol tautomers in equilibrium.[4]

Molecular Structure and Properties

The molecular weight of this compound is approximately 114.14 g/mol .[1] The molecule's structure and its keto-enol tautomerism are fundamental to its chemical reactivity. The presence of two carbonyl groups and acidic α-hydrogens makes it a highly reactive and versatile compound in organic synthesis.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 3002-24-2 | [5] |

| Molecular Formula | C₆H₁₀O₂ | [5] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 161 °C at 760 mmHg | [1] |

| Flash Point | 53.6 ± 16.8 °C | [1] |

| Density | 0.937 g/cm³ | [6] |

| Refractive Index | 1.47686 at 14.9 °C | [6] |

Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability and reactivity in chemical processes.

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -505.00 ± 3.00 kJ/mol | [1] |

| Standard Enthalpy of Formation (gas, 298.15 K) | -439.70 kJ/mol | [1] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound, particularly for studying its keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the equilibrium between the keto and enol forms. In the ¹H NMR spectrum, the keto form shows characteristic signals for the methyl and methylene protons. The enol tautomer is distinguished by a hydroxyl proton signal that is significantly downfield due to intramolecular hydrogen bonding.[4] The relative integration of the signals for the keto and enol forms allows for the quantification of the tautomeric equilibrium.[4] Carbon-13 NMR spectroscopy further confirms the structure with distinct resonances for the carbonyl carbons in the keto form and the enolic carbons in the enol form.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that provide information about its functional groups. Strong carbonyl stretching bands are observed in the range of 1700-1720 cm⁻¹, which is typical for ketones. The presence of the enol tautomer is indicated by a broad O-H stretching band around 3200-3400 cm⁻¹ and a C=C stretching vibration between 1620-1640 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak is observed at an m/z of 114, which corresponds to the molecular weight of the compound.[4]

The table below summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Shows distinct signals for both keto and enol forms, allowing for the determination of their relative concentrations. | [4] |

| ¹³C NMR | Confirms the presence of both tautomers with characteristic chemical shifts for carbonyl and enolic carbons. | [4] |

| IR Spectroscopy | Carbonyl (C=O) stretching at 1700-1720 cm⁻¹ (keto), broad O-H stretching at 3200-3400 cm⁻¹ (enol), and C=C stretching at 1620-1640 cm⁻¹ (enol). | [4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 114. | [4] |

| UV-Visible Spectroscopy | n→π* transition for the carbonyl groups in the range of 270-290 nm. | [4] |

Experimental Protocols

Synthesis of this compound via Mixed Claisen Condensation

One of the common methods for synthesizing β-diketones like this compound is the mixed Claisen condensation.[7] This reaction involves the base-catalyzed condensation of an ester with a ketone.[7] For the synthesis of this compound, ethyl propionate can be reacted with acetone in the presence of a strong base like sodium ethoxide.

Materials:

-

Ethyl propionate

-

Acetone

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

-

Apparatus for reflux, extraction, and distillation

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A mixture of ethyl propionate and acetone is added dropwise to the sodium ethoxide solution with stirring.

-

The reaction mixture is heated under reflux for several hours to ensure the completion of the condensation reaction.

-

After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8]

-

The solution is then transferred to a standard 5 mm NMR tube.[9]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

For ¹H NMR, the spectral width should be sufficient to cover the chemical shift range of all protons, including the downfield enolic proton.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

Visualizations

Caption: Keto-enol tautomerism of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. Buy this compound | 3002-24-2 [smolecule.com]

- 2. This compound | 3002-24-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. organomation.com [organomation.com]

Spectroscopic Data of 2,4-Hexanedione: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4-hexanedione, a beta-diketone of interest to researchers, scientists, and professionals in drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound, particularly in characterizing its keto-enol tautomerism. In solution, this compound exists as an equilibrium mixture of its keto and enol forms, with the keto form being the major component.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for both the keto and enol tautomers. The approximate chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Keto | CH₃ (C1) | 2.1 - 2.2 | Singlet | 3H |

| Keto | CH₂ (C3) | 3.5 - 3.7 | Singlet | 2H |

| Keto | CH₂ (C5) | 2.4 - 2.6 | Quartet | 2H |

| Keto | CH₃ (C6) | 1.0 - 1.1 | Triplet | 3H |

| Enol | OH | 15.0 - 16.0 | Broad Singlet | 1H |

Note: The integration values are relative and the ratio of the integrals of the keto and enol signals indicates that the equilibrium mixture contains approximately 84% of the keto form and 16% of the enol form at room temperature.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure of this compound and its tautomeric forms. The characteristic chemical shifts are presented in the following table.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Tautomer | Assignment | Chemical Shift (δ, ppm) |

| Keto | C=O (C2, C4) | 200 - 210 |

| Enol | C=O | 170 - 180 |

| Enol | C-OH | 90 - 100 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. The instrument should be properly tuned and the magnetic field shimmed to achieve high resolution and symmetrical peak shapes.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer total acquisition time will be necessary compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound and provides clear evidence of the keto-enol tautomerism.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3400 (broad) | O-H stretch | Enol |

| 2950 - 2970 | C-H stretch | Methyl (CH₃) |

| 2920 - 2940 | C-H stretch | Methylene (CH₂) |

| 1700 - 1720 (strong) | C=O stretch | Keto |

| 1620 - 1640 | C=C stretch | Enol |

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following Fourier-Transform Infrared (FTIR) spectroscopy protocol can be used:

-

Sample Preparation: As a neat liquid, a single drop of this compound is sufficient.

-

Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples. Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Interpretation of the Mass Spectrum

Under electron ionization (EI), this compound undergoes fragmentation to produce a characteristic pattern of ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Proposed Fragment Structure |

| 114 | [M]⁺ | Molecular Ion (C₆H₁₀O₂)⁺ |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical |

| 71 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ | Cleavage at the carbonyl group |

| 43 | [CH₃CO]⁺ | Acylium ion (Base Peak) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 114, corresponding to the molecular weight of this compound.[1] The most abundant peak, known as the base peak, is typically observed at m/z 43, which corresponds to the formation of the stable acylium ion ([CH₃CO]⁺) resulting from alpha-cleavage.

Experimental Protocol for Mass Spectrometry

The following protocol is suitable for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC-MS System Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for the separation of ketones (e.g., a DB-5 or equivalent). Set the injector temperature to 250°C and the oven temperature program to an appropriate gradient (e.g., starting at 50°C and ramping up to 250°C at 10°C/min) to ensure good separation and peak shape.

-

Mass Spectrometer (MS): The MS should be operated in electron ionization (EI) mode with a standard electron energy of 70 eV. The ion source temperature is typically set to 230°C and the quadrupole analyzer temperature to 150°C.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The mass spectrometer will acquire data over a mass range of, for example, m/z 20 to 200.

-

Data Analysis: The acquired data will be processed by the instrument's software to produce a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound. The fragmentation pattern can then be analyzed to confirm the structure of the compound.

Integrated Spectroscopic Analysis Workflow

The complementary nature of NMR, IR, and MS is crucial for the unambiguous structural elucidation of an organic molecule. The following diagram illustrates a logical workflow for the analysis of a compound like this compound.

References

A Technical Guide to 2,4-Hexanedione: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Hexanedione, a beta-diketone with the chemical formula C₆H₁₀O₂, is a versatile organic compound with applications as a solvent, a flavoring agent, and notably as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structural feature, the presence of two carbonyl groups separated by a methylene group, imparts significant reactivity, making it a valuable building block in organic synthesis.[3] This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity levels, and detailed methodologies for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound is readily available from various chemical suppliers in research and bulk quantities. The purity of commercially available this compound typically ranges from 95% to over 99%.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | Grams to Kilograms | ≥98% |

| TCI America | Grams to Kilograms | >98.0% (GC) |

| Alfa Aesar | Grams to Kilograms | 98% |

| Thermo Fisher Scientific | Grams to Kilograms | 98% |

| VWR | Grams to Kilograms | 98% |

Note: The availability and purity levels are subject to change and may vary by region. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The Claisen condensation is a classic method for the synthesis of β-dicarbonyl compounds like this compound.[4][5] This reaction involves the base-catalyzed condensation of an ester with a ketone.

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of ethyl propionate (1.0 equivalent) and acetone (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound from unreacted starting materials and byproducts, especially when their boiling points are relatively close.[6][7]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[8]

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The flask is heated gently.

-

Fraction Collection: The vapor passes through the fractionating column, where it undergoes multiple condensation and vaporization cycles, leading to a separation of components based on their boiling points. The fraction that distills at the boiling point of this compound (approximately 161-163 °C at atmospheric pressure) is collected in the receiving flask.

-

Purity Check: The purity of the collected fractions can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Determination by Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Methodology:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

-

Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The mass spectrum can be used to identify any impurities by comparing them to a spectral library.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for purity analysis, particularly for non-volatile impurities.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 254 nm.

-

-

Data Analysis: The purity is calculated based on the relative peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and assessing its purity.[9][10][11]

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Spectral Interpretation: The presence of characteristic peaks and the absence of impurity signals confirm the structure and purity of the compound. Due to keto-enol tautomerism, the NMR spectrum will show signals for both forms.

Caption: Workflow for the purity analysis of this compound.

Applications in Drug Development and Research

While this compound is primarily utilized as a synthetic intermediate, its diketone functionality makes it a precursor for various heterocyclic compounds, which are prevalent in many biologically active molecules.[3] Research has indicated its use in the synthesis of specialized chemicals for the pharmaceutical industry.[3] It is important to distinguish this compound from its neurotoxic isomer, 2,5-hexanedione, which has been extensively studied for its mechanism of protein cross-linking and neurotoxicity.[12][13] The biological activities and specific signaling pathway interactions of this compound itself are not as well-documented and represent an area for further investigation.

Conclusion

This compound is a commercially accessible and important building block in organic synthesis, particularly for the pharmaceutical industry. This guide provides a comprehensive overview of its availability, purity, and detailed experimental protocols for its synthesis, purification, and analysis. The provided methodologies for Claisen condensation, fractional distillation, GC-MS, HPLC, and NMR serve as a valuable resource for researchers and scientists working with this versatile diketone. Further exploration into the specific biological activities and potential signaling pathway interactions of this compound may unveil new applications in drug discovery and development.

References

- 1. Buy this compound | 3002-24-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 3002-24-2 | Benchchem [benchchem.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Purification [chem.rochester.edu]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. spectrabase.com [spectrabase.com]

- 12. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of 2,5-hexanedione-induced protein cross-linking by biological thiols: chemical mechanisms and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profile of 2,4-Hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of 2,4-hexanedione (CAS Registry Number: 3002-24-2). The data presented is crucial for understanding the energetic characteristics of this β-diketone, which is essential for applications in chemical synthesis, reaction modeling, and drug development. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides visualizations of the underlying principles.

Core Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound in its liquid and gaseous states. These values have been compiled from various sources, including the NIST Chemistry WebBook.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Parameter | State | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -505.0 ± 3.0 | kJ/mol |

| Standard Enthalpy of Formation (ΔfH°) | Gas | -439.7 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -258.20 | kJ/mol |

Note: Standard conditions are 298.15 K and 1 atm.

Table 2: Enthalpies of Combustion and Vaporization

| Parameter | State | Value | Units |

| Enthalpy of Combustion (ΔcH°) | Liquid | -3281 ± 6.3 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 23.00 ± 0.30 | kJ/mol |

Table 3: Heat Capacity (Gas Phase)

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |

| 444.42 | 193.61 |

| 634.10 | 244.62 |

The negative enthalpy of formation indicates that the formation of this compound from its constituent elements is an exothermic process.[1] The temperature-dependent heat capacity data is vital for calculating enthalpy and entropy changes over a range of temperatures.[1]

Experimental Methodologies

The thermochemical data presented in this guide are derived from established experimental techniques. The following sections provide an overview of the methodologies employed.

Combustion Calorimetry

The standard enthalpy of formation of liquid this compound was determined using combustion calorimetry.[2] This technique measures the heat released during the complete combustion of a substance in a constant-volume container, known as a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is filled with high-pressure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Mass Spectrometry

The enthalpy of formation of gaseous this compound (specifically the enol tautomer) was determined using mass spectrometry.[3] This method involves ionizing the compound and analyzing the mass-to-charge ratio of the resulting ions to deduce thermochemical properties.

Logical Flow of Data Derivation:

-

Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically by electron impact.

-

Fragmentation Analysis: The resulting mass spectrum shows the parent molecular ion and various fragment ions. The appearance energies of these ions are measured.

-

Thermochemical Cycles: By combining the appearance energies with known heats of formation of the fragment ions and neutral fragments, a thermochemical cycle is constructed.

-

Enthalpy of Formation Calculation: The enthalpy of formation of the parent ion is calculated from the cycle. This value is then used, along with the ionization energy, to determine the enthalpy of formation of the neutral gaseous molecule.

NMR Spectroscopy and Tautomerism

This compound, as a β-diketone, exists as an equilibrium mixture of keto and enol tautomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium, which has implications for the overall thermochemical properties of the compound. The enthalpy of reaction for the enolization has been determined using NMR.

Experimental Protocol for Tautomeric Equilibrium Study:

-

Sample Preparation: Solutions of this compound are prepared in various deuterated solvents to investigate the effect of the chemical environment on the tautomeric equilibrium.

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each solution. The keto and enol forms give distinct signals that can be readily integrated.

-

Equilibrium Constant Determination: The relative integrals of the signals corresponding to the keto and enol forms are used to calculate the equilibrium constant (K_eq) for the tautomerization reaction at a given temperature.

-

Thermodynamic Parameter Calculation: By performing the experiment at different temperatures, the van't Hoff equation can be used to determine the enthalpy (ΔrH°) and entropy (ΔrS°) of the enolization reaction.

Conclusion

The thermochemical data for this compound provide a fundamental understanding of its stability and reactivity. The experimental methodologies outlined herein represent standard practices in thermochemistry and offer a basis for further investigation into the properties of this and related compounds. This guide serves as a valuable resource for researchers and professionals requiring accurate thermochemical data for their work in chemistry and drug development.

References

Fundamental Reaction Mechanisms of β-Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Diketones are a pivotal class of organic compounds characterized by two carbonyl groups separated by a methylene group. This unique structural motif imparts a rich and versatile reactivity, making them crucial intermediates in organic synthesis and key components in various biologically active molecules. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of β-diketones, including their inherent keto-enol tautomerism, enolate formation, and subsequent reactions such as alkylation, acylation, and condensation reactions. Detailed experimental protocols for key transformations and comprehensive tables of quantitative data are provided to serve as a practical resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. Furthermore, the involvement of the β-diketone curcumin in critical biological signaling pathways is illustrated, highlighting the relevance of this scaffold in chemical biology and drug discovery.

Core Principles: Keto-Enol Tautomerism and Enolate Formation

The reactivity of β-diketones is fundamentally governed by the acidity of the α-hydrogens located on the methylene bridge between the two carbonyl groups. This acidity facilitates two key phenomena: keto-enol tautomerism and enolate formation.

Keto-Enol Tautomerism

β-Diketones exist as a dynamic equilibrium between the diketo form and two rapidly interconverting enol forms.[1][2] The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group.[3][4]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents.[3][4][5] In non-polar solvents, the enol form is generally favored due to the stabilizing intramolecular hydrogen bond, whereas in polar, protic solvents that can engage in intermolecular hydrogen bonding, the keto form can be more prevalent.[4][5][6][7][8][9]

Enolate Formation

The α-hydrogens of β-diketones are significantly more acidic than those of monoketones due to the inductive effect of the two carbonyl groups and the resonance stabilization of the resulting enolate anion. The negative charge in the enolate is delocalized over both oxygen atoms and the central carbon atom, rendering it a soft and highly versatile nucleophile.

Quantitative Data

pKa Values of β-Diketones

The acidity of β-diketones is a critical parameter influencing their reactivity. The following table summarizes the pKa values for a selection of β-diketones.

| β-Diketone | R1 | R2 | pKa (in water) | Reference(s) |

| Acetylacetone | CH₃ | CH₃ | 8.95 | [10][11] |

| Benzoylacetone | C₆H₅ | CH₃ | 8.7 | [11] |

| Dibenzoylmethane | C₆H₅ | C₆H₅ | 9.35 | [11] |

| 2,4-Pentanedione | CH₃ | CH₃ | 9.0 | [12] |

| 1-Phenyl-1,3-butanedione | C₆H₅ | CH₃ | 8.9 | [12] |

| 1,3-Diphenyl-1,3-propanedione | C₆H₅ | C₆H₅ | 9.1 | [12] |

| 3-Methyl-2,4-pentanedione | CH₃ | CH(CH₃)₂ | 10.7 | [12] |

| 3-Ethyl-2,4-pentanedione | CH₃ | CH₂CH₃ | 10.9 | [12] |

| 3-Phenyl-2,4-pentanedione | CH₃ | C₆H₅ | 10.2 | [12] |

| 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | 6.7 | [10] |

Keto-Enol Equilibrium Constants (KT)

The following table presents the percentage of the enol tautomer and the corresponding equilibrium constant (KT = [Enol]/[Keto]) for various β-diketones in different solvents.

| β-Diketone | Solvent | % Enol | KT | Reference(s) |

| Acetylacetone | Gas Phase | 92 | 11.5 | [4] |

| Cyclohexane | 97 | 32.3 | [4] | |

| Benzene | 96 | 24.0 | [4] | |

| Diethyl Ether | 92 | 11.5 | [4] | |

| Chloroform | 81 | 4.26 | [4] | |

| Acetonitrile | 58 | 1.38 | [4] | |

| Water | 15 | 0.18 | [4] | |

| Ethyl Acetoacetate | Gas Phase | 46 | 0.85 | [4] |

| Cyclohexane | 46 | 0.85 | [4] | |

| Benzene | 27 | 0.37 | [4] | |

| Diethyl Ether | 27 | 0.37 | [4] | |

| Chloroform | 12 | 0.14 | [4] | |

| Acetonitrile | 7.7 | 0.08 | [4] | |

| Water | 0.4 | 0.004 | [4] | |

| Dibenzoylmethane | Chloroform | >99 | >99 | [7] |

| DMSO | >99 | >99 | [7] |

Fundamental Reaction Mechanisms

The nucleophilic enolate of a β-diketone is the key intermediate in a variety of important carbon-carbon bond-forming reactions.

Alkylation

β-Diketone enolates readily undergo SN2 reactions with alkyl halides to form C-alkylated products. The reaction is typically carried out in the presence of a base, such as an alkoxide or carbonate, to generate the enolate.[13][14] The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical β-diketones.[15][16][17][18]

Acylation (Claisen Condensation)

The Claisen condensation is a powerful method for the synthesis of β-diketones. It involves the reaction of a ketone enolate with an ester.[19][20][21][22][23] The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is more acidic than the starting ketone.[23]

Knoevenagel Condensation

In the Knoevenagel condensation, the enolate of a β-diketone adds to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated dicarbonyl compound.[24][25] The reaction is typically catalyzed by a weak base, such as an amine.[24][25]

Michael Addition

β-Diketone enolates are excellent nucleophiles for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.[17][26][[“]] This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor and is a valuable tool for the construction of complex molecules.[[“]]

Experimental Protocols

Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy

This protocol describes the determination of the keto-enol equilibrium constant for acetylacetone in different deuterated solvents.[28][29][30]

Materials:

-

Acetylacetone

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

Pipettes

Procedure:

-

Prepare a dilute solution (~0.1 M) of acetylacetone in CDCl₃ in an NMR tube.

-

Prepare a second dilute solution (~0.1 M) of acetylacetone in DMSO-d₆ in a separate NMR tube.

-

Allow the solutions to equilibrate for at least 24 hours at a constant temperature.

-

Acquire a 1H NMR spectrum for each sample.

-

Integrate the signals corresponding to the enolic vinyl proton (around 5.5 ppm) and the ketonic methylene protons (around 3.5 ppm).

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100

-

Calculate the equilibrium constant, KT = [Enol]/[Keto].

Synthesis of Dibenzoylmethane via Claisen Condensation

This protocol describes the synthesis of dibenzoylmethane from acetophenone and ethyl benzoate.[1][5][20][24]

Materials:

-

Acetophenone

-

Ethyl benzoate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add a mixture of acetophenone and ethyl benzoate dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude dibenzoylmethane.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure dibenzoylmethane.

Alkylation of Acetylacetone

This protocol describes the monoalkylation of acetylacetone with an alkyl halide.[13]

Materials:

-

Acetylacetone

-

Alkyl halide (e.g., iodomethane or benzyl bromide)

-

Potassium carbonate

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add acetylacetone, potassium carbonate, and anhydrous acetone.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and filter to remove the potassium salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Biological Significance: Curcumin as a Modulator of Signaling Pathways

Curcumin, the principal curcuminoid of turmeric, is a well-known β-diketone with a wide range of biological activities.[7][31][32][33] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways, including the NF-κB and STAT3 pathways, which are often dysregulated in inflammatory diseases and cancer.[28][29][31][33][34][35][36]

Inhibition of the NF-κB Signaling Pathway

Curcumin can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation.[28][31][32][33][34] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[31][32][33]

Modulation of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical target of curcumin.[29][30][35][36] Curcumin has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a key role in cell proliferation, survival, and angiogenesis.[29][30][36] By blocking STAT3 signaling, curcumin can induce apoptosis and inhibit tumor growth.[30][36]

Conclusion

The fundamental reaction mechanisms of β-diketones, rooted in their unique keto-enol tautomerism and facile enolate formation, provide a rich platform for a diverse array of chemical transformations. This guide has detailed the core principles governing their reactivity, provided quantitative data to inform experimental design, and presented detailed protocols for key reactions. The exploration of curcumin's interaction with major signaling pathways underscores the profound biological relevance of the β-diketone scaffold. A thorough understanding of these fundamental mechanisms is paramount for researchers and scientists aiming to leverage the synthetic versatility and therapeutic potential of this important class of molecules in drug discovery and development.

References

- 1. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN112409150B - Preparation method of dibenzoyl methane - Google Patents [patents.google.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaxchange.info [pharmaxchange.info]

- 13. m.youtube.com [m.youtube.com]

- 14. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. byjus.com [byjus.com]

- 22. Claisen condensation - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. consensus.app [consensus.app]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Research Portal [openresearch.surrey.ac.uk]

- 34. researchgate.net [researchgate.net]

- 35. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,4-Hexanedione in Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-hexanedione, a beta-diketone of interest in various chemical and pharmaceutical applications. This document details the compound's solubility in aqueous and organic media, explores the underlying chemical principles governing its solubility, and provides detailed experimental protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound (CAS No. 3002-24-2), also known as propionylacetone, is a colorless to pale yellow liquid. Its solubility is significantly influenced by its molecular structure, particularly the presence of two carbonyl groups, which allows for a dynamic equilibrium between its keto and enol forms. This phenomenon, known as keto-enol tautomerism, plays a crucial role in its interaction with different solvents.

Keto-Enol Tautomerism

In solution, this compound exists as a mixture of the diketo form and two enol tautomers. The equilibrium between these forms is highly dependent on the solvent's polarity. In nonpolar solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar protic solvents can form hydrogen bonds with the keto form, shifting the equilibrium towards the diketo tautomer. This dynamic relationship is a key determinant of the compound's solubility profile.

Caption: Keto-enol tautomerism of this compound.

Quantitative Solubility Data

Aqueous Solubility

The solubility of this compound in water is moderate. This is attributed to the ability of the carbonyl groups in the keto form and the hydroxyl group in the enol form to engage in hydrogen bonding with water molecules.

| Solvent System | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 32[1] |

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound, being a moderately polar molecule, exhibits good solubility in a variety of organic solvents. It is generally considered miscible with many common polar organic solvents.

| Solvent | Polarity | Estimated Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | Miscible | Hydrogen bonding and dipole-dipole interactions. |

| Acetone | Polar Aprotic | Miscible | Favorable dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Strong dipole-dipole interactions. |

| Toluene | Nonpolar | Soluble | Van der Waals forces and dipole-induced dipole interactions. |

| n-Hexane | Nonpolar | Sparingly Soluble | Mismatch in polarity limits solubility. |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for testing of chemicals.

Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis spectrophotometer or Gas Chromatograph)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of a visible excess of the solute is crucial.

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary study may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of the excess solute.

-

Alternatively, centrifuge the sample at a controlled temperature to facilitate the separation of the undissolved this compound.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates.

-

Prepare appropriate dilutions of the filtrate for analysis.

-

Quantify the concentration of this compound in the diluted samples using a pre-calibrated analytical method (UV-Vis Spectroscopy or Gas Chromatography).

-

Analytical Quantification

UV-Vis Spectroscopy:

-

Principle: Based on the absorption of ultraviolet or visible light by the conjugated system of the enol form of this compound.

-

Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards and the sample at λmax.

-

Construct a calibration curve and determine the concentration of the unknown sample.

-

Gas Chromatography (GC):

-

Principle: Separation of this compound from the solvent based on its volatility and interaction with a stationary phase, followed by detection.

-

Method:

-

Select an appropriate GC column and set the instrumental parameters (injector temperature, oven temperature program, detector temperature).

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standards and the sample into the GC.

-

Construct a calibration curve based on the peak areas and determine the concentration of the unknown sample.

-

Caption: Workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Its moderate aqueous solubility and broad miscibility with organic solvents are governed by the dynamic keto-enol tautomerism. This guide provides foundational data and a robust experimental framework for the accurate determination and understanding of its solubility characteristics, empowering scientists to effectively utilize this compound in their work.

References

Health and safety handling precautions for 2,4-Hexanedione

An In-depth Technical Guide to the Safe Handling of 2,4-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 3002-24-2), a beta-diketone used in organic synthesis and as a flavoring agent.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and mitigate risks in the laboratory and drug development environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification indicates multiple hazards.[4][5]

GHS Classification Summary

-

Flammable Liquids: Category 3[4]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4]

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)[4]

-

Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled)[4]

-

Skin Irritation: Category 2 (Causes skin irritation)[5]

-

Eye Irritation: Category 2 (Causes serious eye irritation)[5]

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H302: Harmful if swallowed.[4]

-

H311: Toxic in contact with skin.[4]

-

H331: Toxic if inhaled.[4]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Physicochemical and Toxicological Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| Appearance | Colorless to slightly yellow liquid | [1][2][3] |

| Odor | Sweet, fruity, pleasant | [1][3] |

| Boiling Point | 160 - 161 °C @ 760 mmHg | [2][7] |

| Flash Point | 53.6 °C (128 °F) TCC | [2][7] |

| Density | 0.936 g/cm³ (approx.) | [2] |

| Vapor Pressure | 2.297 mmHg @ 25 °C (estimated) | [7] |

| Water Solubility | Soluble (32 g/L @ 25 °C) | [1][3] |

| CAS Number | 3002-24-2 | [1][4] |

Toxicological Data

Toxicological data is essential for assessing the acute risks of exposure.

| Metric | Value | Species | Notes | Source(s) |

| LD (Lethal Dose) | > 500 mg/kg | Mouse | Intraperitoneal route of administration. | [7] |

Note on Neurotoxicity: this compound is a beta-diketone. It is structurally distinct from its isomer, the neurotoxic gamma-diketone 2,5-hexanedione.[8] The neurotoxicity of n-hexane and 2-hexanone is attributed to their metabolic conversion to 2,5-hexanedione.[8][9][10][11] This metabolite causes a "dying-back" neuropathy by cross-linking neurofilament proteins.[9][12][13] Studies indicate that the gamma-diketone structure is essential for this neurotoxic effect, and compounds like this compound are not neurotoxic.[8]

Exposure Controls and Personal Protection

Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[14][15]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[16]

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound.

| Protection Type | Recommended PPE | Rationale | Source(s) |

| Eye/Face | Chemical safety goggles and face shield | Protects against splashes and vapors. Goggles are mandatory; a face shield provides additional protection. | [14][15][16] |

| Hand | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | Prevents skin contact and absorption. Gloves must be inspected before use. | [14][17] |

| Body | Flame-resistant laboratory coat | Protects against splashes and potential ignition sources. | [14][15][17] |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required if a fume hood is not available or if exposure limits may be exceeded. All routine work should be in a fume hood. | [14][16] |

Safe Handling, Storage, and Disposal

Proper procedures for handling, storage, and waste disposal are crucial for overall laboratory safety.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Key Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[15]

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources as the substance is flammable.[16][18][19]

-

Use non-sparking tools and take precautionary measures against static discharge.[16][19]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[14][15]

-

Keep containers tightly closed and properly sealed to prevent leakage.[14][16]

-

Store locked up.[6]

Disposal

-

Dispose of waste material in accordance with national and local regulations.[18]

-

Collect waste in designated, clearly labeled, and chemically compatible containers.[14]

-

Do not allow the product to enter drains or surface water.[6][18]

Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is required. The following flowchart outlines the appropriate first aid response.

Caption: First aid decision flowchart for this compound exposure.

-

General Advice: In all cases, show the Safety Data Sheet (SDS) to the attending physician.[18]

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[19][20][21]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water.[18][19][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][19][21]

-

Ingestion: If swallowed, get medical attention immediately.[20] Rinse mouth with water.[16]

Spill and Fire Response

-

Spills: Evacuate the area and eliminate all ignition sources.[18] Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, silica gel).[16] Collect the material in a suitable, closed container for disposal.[16]

-

Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish.[16][19] Vapors are heavier than air and may travel to a source of ignition and flash back.[16][19] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][16]

Experimental Protocols: Principles of Acute Toxicity Assessment

Detailed experimental protocols for this compound are not publicly available. However, a generalized methodology for determining an acute dermal LD₅₀ in a rodent model, consistent with regulatory guidelines (e.g., OECD Guideline 402), is described below.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single dermal application.

Methodology:

-

Animal Model: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old. Both sexes are used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. An area of at least 10% of the body surface is cleared.

-

Dose Formulation and Application:

-

The test substance (this compound) is applied uniformly over the prepared skin area.

-